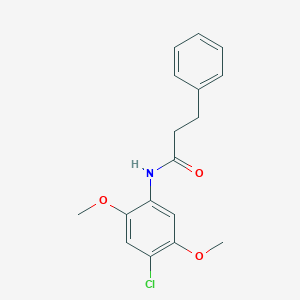
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide, also known as BBDPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
作用机制
The mechanism of action of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is not fully understood. However, studies have shown that (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to have both biochemical and physiological effects. In terms of biochemical effects, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In terms of physiological effects, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to have anti-inflammatory effects and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide in lab experiments is its high yield synthesis method. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide also has a relatively low toxicity, making it easier to handle in lab experiments. However, one limitation of using (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide. One area of interest is its potential use as an anti-cancer agent in combination with other chemotherapy drugs. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide in various fields of scientific research.
合成方法
The synthesis of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide involves the reaction of 4-bromobenzylamine and 4,6-dimethyl-2-pyrimidinyl isocyanate in the presence of a base. The reaction yields (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide as a white solid with a high yield.
科学研究应用
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
(4-bromophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-3-5-13(15)6-4-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGPIRGKXHIWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC=C(C=C2)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)